6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde
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Overview
Description
6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde is a quinazoline derivative, which is a class of aromatic nitrogen-containing heterocycles. Quinazolines are known for their wide range of pharmaceutical applications, including anticancer and antihypertensive drugs
Preparation Methods
The synthesis of 6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde typically involves the reaction of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde with bromine. One method involves the use of hydroxylamine hydrochloride in the presence of potassium carbonate, which yields the oxime derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include oximes, alcohols, and substituted quinazolines.
Scientific Research Applications
6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde can be compared with other quinazoline derivatives such as:
4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromo-2,4-dichloroquinazoline: Contains additional chlorine atoms, which can alter its chemical properties and applications.
4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide: Features a carbohydrazide group, providing different functional possibilities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1260898-14-3 |
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Molecular Formula |
C9H5BrN2O2 |
Molecular Weight |
253.05 g/mol |
IUPAC Name |
6-bromo-4-oxo-3H-quinazoline-2-carbaldehyde |
InChI |
InChI=1S/C9H5BrN2O2/c10-5-1-2-7-6(3-5)9(14)12-8(4-13)11-7/h1-4H,(H,11,12,14) |
InChI Key |
LUILMLWHRLECML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)C=O |
Origin of Product |
United States |
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